An In-depth Technical Guide to the Physicochemical Properties of 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine
An In-depth Technical Guide to the Physicochemical Properties of 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine
Abstract
This technical guide provides a comprehensive overview of the predicted and experimentally determined physicochemical properties of 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related structural analogs to provide a robust profile for researchers, scientists, and drug development professionals. The inclusion of the trifluoromethyl group is known to enhance metabolic stability and bioactivity, making a thorough understanding of this compound's properties crucial for its application.[1] This document outlines key parameters such as molecular structure, solubility, pKa, and lipophilicity, and provides detailed, field-proven experimental protocols for their determination.
Introduction and Molecular Structure
1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine belongs to the pyrazole class of heterocyclic compounds, which are prevalent scaffolds in numerous biologically active molecules.[2] The presence of an ethyl group at the N1 position, an amine at the C3 position, and a trifluoromethyl group at the C5 position creates a unique combination of electronic and steric features that influence its physicochemical behavior and biological interactions.
Molecular Identifiers:
| Identifier | Value |
| IUPAC Name | 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine |
| Molecular Formula | C₆H₈F₃N₃ |
| Molecular Weight | 179.14 g/mol |
| CAS Number | 1014902-12-7 |
The trifluoromethyl group, a common bioisostere for a methyl group, significantly impacts the molecule's lipophilicity, metabolic stability, and binding interactions.[1][3] The amine group provides a site for hydrogen bonding and can act as a basic center, influencing solubility and pKa. The ethyl group contributes to the overall lipophilicity of the compound.
Predicted and Analog-Derived Physicochemical Properties
Direct experimental data for 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is scarce in publicly available literature. Therefore, the following table summarizes key physicochemical properties derived from closely related analogs and computational predictions. These values provide a foundational understanding for experimental design and interpretation.
| Property | Predicted/Analog Value | Significance in Drug Discovery |
| Melting Point (°C) | Expected to be a low-melting solid or oil | Influences formulation and handling. A related compound, 5-(trifluoromethyl)-1H-pyrazol-3-ol, has a melting point of 125-126 °C.[4] |
| Boiling Point (°C) | Not available | |
| Aqueous Solubility | Low to moderate | Affects bioavailability and formulation. The trifluoromethyl group generally decreases aqueous solubility. |
| pKa (acidic) | ~10-11 (pyrazole N-H) | Influences ionization state at physiological pH, impacting cell permeability and binding. |
| pKa (basic) | ~3-4 (amine group) | |
| LogP | 1.5 - 2.5 (estimated) | A key indicator of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties. A related ester has a computed LogP of 1.6052.[5] |
Experimental Protocols for Physicochemical Characterization
To provide a robust and experimentally validated profile of 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, the following detailed protocols are recommended. These methods are standard in the pharmaceutical industry and are designed to yield high-quality, reproducible data.
Determination of Aqueous Solubility (Shake-Flask Method)
Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. It ensures that the solution has reached equilibrium, providing a true measure of the compound's intrinsic solubility.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed glass vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess solid.
-
Sampling and Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method against a standard curve of the compound.
-
Calculation: Calculate the solubility in mg/mL or µM based on the dilution factor and the quantified concentration.
Figure 1: Workflow for Shake-Flask Solubility Determination.
Determination of pKa (Potentiometric Titration)
Rationale: Potentiometric titration is a precise method for determining the pKa values of ionizable groups by measuring the change in pH upon addition of a titrant.
Protocol:
-
Sample Preparation: Dissolve a known amount of 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a micro-burette.
-
Acidic Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to determine the basic pKa of the amine group.
-
Basic Titration: In a separate experiment, titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) to determine the acidic pKa of the pyrazole N-H.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which the ionizable group is 50% titrated (the midpoint of the titration curve).
Determination of Lipophilicity (LogP) by RP-HPLC
Rationale: Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable method for estimating the octanol-water partition coefficient (LogP) by correlating the retention time of a compound with its lipophilicity.
Protocol:
-
Standard Preparation: Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the test compound.
-
HPLC Conditions: Use a C18 column and a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol).
-
Analysis: Inject the test compound and the standards onto the HPLC system and record their retention times.
-
Calibration Curve: Plot the known LogP values of the standards against their retention times to generate a calibration curve.
-
LogP Determination: Determine the LogP of 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine by interpolating its retention time on the calibration curve.
Figure 2: Workflow for LogP Determination by RP-HPLC.
Spectral Characterization
While specific spectra for 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine are not widely published, the following are expected characteristic signals based on its structure and data from analogs.
-
¹H NMR:
-
An ethyl group signal (triplet and quartet).
-
A singlet for the pyrazole C4-H. A similar proton in 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine appears at δ = 5.93 ppm.[6]
-
A broad singlet for the NH₂ protons.
-
-
¹³C NMR:
-
Signals for the two carbons of the ethyl group.
-
Three signals for the pyrazole ring carbons.
-
A quartet for the CF₃ carbon due to C-F coupling.
-
-
¹⁹F NMR:
-
A singlet for the CF₃ group.
-
-
Mass Spectrometry (MS):
-
The exact mass can be used for confirmation of the elemental composition. The expected [M+H]⁺ ion would be at m/z 180.0743.
-
-
Infrared (IR) Spectroscopy:
-
N-H stretching vibrations for the amine group (around 3300-3500 cm⁻¹).
-
C-F stretching vibrations (around 1100-1300 cm⁻¹).
-
Stability and Safety Considerations
Stability: Trifluoromethyl-containing pyrazoles are generally stable under normal laboratory conditions. However, the stability of 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine should be assessed under relevant experimental and storage conditions (e.g., in different solvents, at various pH values, and temperatures). A related compound, trifluoromethylhydrazine HCl salt, shows poor stability in solution.[7]
Safety: As with any novel chemical compound, 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For a related compound, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, GHS hazard statements include H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8] Similar precautions should be taken with the title compound.
Conclusion
This technical guide provides a comprehensive, albeit partially predictive, overview of the physicochemical properties of 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine. The provided experimental protocols offer a clear path for researchers to generate robust in-house data, which is essential for advancing the development of this promising molecule in pharmaceutical and agrochemical applications. The unique combination of the pyrazole core, the trifluoromethyl group, and the primary amine suggests a compound with significant potential, warranting further investigation.
References
-
MySkinRecipes. 5-ethyl-3-(trifluoromethyl)-1H-Pyrazole. [Link]
-
ChemSynthesis. 5-(trifluoromethyl)-1H-pyrazol-3-ol. [Link]
-
AERU. 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (Ref: IN E8S72). [Link]
-
PubChem. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. [Link]
-
ChemSynthesis. N-ethyl-5-phenyl-1H-pyrazol-3-amine. [Link]
-
Frontiers. A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. [Link]
-
ACS Publications. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine | The Journal of Organic Chemistry. [Link]
-
Organic Process Research & Development. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. [Link]
-
World Journal of Pharmaceutical Research. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
AWS. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
ResearchGate. (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. [Link]
-
PubMed Central. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. [Link]
-
ACS Publications. Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF 3 -1,3-Enynes with Hydrazines. [Link]
- Google Patents. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
-
Synfacts. Regioselective Scalable Approaches to Trifluoromethylated Pyrazoles. [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
MDPI. 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. [Link]
-
ResearchGate. Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives.. [Link]
-
ResearchGate. 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7.. [Link]
-
PubChem. 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester. [Link]
Sources
- 1. 5-ethyl-3-(trifluoromethyl)-1H-Pyrazole [myskinrecipes.com]
- 2. wisdomlib.org [wisdomlib.org]
- 3. mdpi.com [mdpi.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. chemscene.com [chemscene.com]
- 6. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | C5H5F3N2O | CID 1238616 - PubChem [pubchem.ncbi.nlm.nih.gov]
